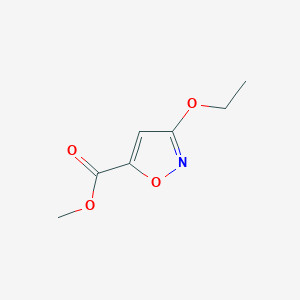
methyl 3-ethoxy-1,2-oxazole-5-carboxylate
概要
説明
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea . This intermediate is then subjected to a series of reactions, including ester reduction, chlorination, and nucleophilic substitution with triethylmethanetricarboxylate . The final product is obtained after a double decarboxylation event.
Industrial Production Methods
Industrial production of methyl 3-ethoxy-5-isoxazolecarboxylate typically involves scalable and safe manufacturing routes. The process begins with the bromination of dimethyl fumarate, followed by condensation with hydroxyurea. The intermediate is then homologated by ester reduction, chlorination, and nucleophilic substitution . The final product is obtained through double decarboxylation, ensuring high yield and purity.
化学反応の分析
Types of Reactions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
科学的研究の応用
methyl 3-ethoxy-1,2-oxazole-5-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 3-ethoxy-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The isoxazole ring is known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
類似化合物との比較
Similar Compounds
Methyl 3-hydroxy-5-isoxazolecarboxylate: Similar structure but with a hydroxy group instead of an ethoxy group.
Ethyl 3,5-dimethyl-4-isoxazolecarboxylate: Contains additional methyl groups on the isoxazole ring.
Methyl 3- (4-methylphenyl)-5-isoxazolecarboxylate: Substituted with a methylphenyl group.
Uniqueness
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C7H9NO4 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
methyl 3-ethoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3 |
InChIキー |
XFRFBNBOBMPVGL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NOC(=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














